Lipophilicity Modulation: XLogP3 Comparison of N1-CHF₂ vs. N1-H and N1-CH₃ Benzimidazole Ethanamines
The target compound (N1-CHF₂) exhibits an XLogP3-AA of 1.6, calculated by PubChem 2.2 [1]. The N1-unsubstituted analog 1-(1H-benzimidazol-2-yl)ethanamine (CAS 73042-50-9) has a computed XLogP3 of 1.0, a difference of +0.6 log units [2]. The N1-methyl analog 1-(1-methyl-1H-benzimidazol-2-yl)ethanamine (CAS 177407-17-9) has a reported LogP of approximately 2.3 . The CHF₂ group therefore positions lipophilicity between the polar N1-H and the more lipophilic N1-CH₃, offering a moderated balance that can improve membrane permeability while avoiding excessive hydrophobicity-driven promiscuity.
| Evidence Dimension | Partition coefficient (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.6 (CAS 923204-69-7, N1-CHF₂) |
| Comparator Or Baseline | XLogP3 = 1.0 (CAS 73042-50-9, N1-H); LogP ≈ 2.3 (CAS 177407-17-9, N1-CH₃) |
| Quantified Difference | ΔLogP = +0.6 vs. N1-H; ΔLogP ≈ −0.7 vs. N1-CH₃ |
| Conditions | Computed values: XLogP3 algorithm (PubChem 2025.04.14 release) for target and N1-H; LogP from Chemsrc for N1-CH₃ |
Why This Matters
For procurement decisions in lead optimization, a ΔLogP of 0.6–0.7 units is sufficient to shift predicted oral absorption, blood-brain barrier penetration, or CYP450 binding, meaning SAR series built with the N1-H or N1-CH₃ scaffold cannot be merged without experimental re-validation.
- [1] PubChem Compound Summary CID 16227333. 1-[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine. Computed Properties: XLogP3-AA = 1.6. https://pubchem.ncbi.nlm.nih.gov/compound/16227333 View Source
- [2] PubChem Compound Summary CID 2792636. 1-(1H-Benzimidazol-2-yl)ethanamine. Computed Properties: XLogP3 = 1. https://pubchem.ncbi.nlm.nih.gov/compound/2792636 View Source
